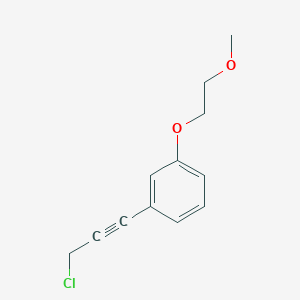

1-(3-Chloroprop-1-yn-1-yl)-3-(2-methoxyethoxy)benzene

Beschreibung

1-(3-Chloroprop-1-yn-1-yl)-3-(2-methoxyethoxy)benzene (CAS: 1038719-04-8) is a substituted aromatic compound featuring a benzene ring with two distinct functional groups:

- 3-Chloroprop-1-yn-1-yl group: A propargyl chloride substituent containing a chlorine atom and a terminal alkyne bond. This group confers high reactivity, particularly in click chemistry (e.g., azide-alkyne cycloaddition) and nucleophilic substitution reactions.

- 2-Methoxyethoxy group: An ether chain that enhances solubility in polar aprotic solvents while retaining moderate hydrophobicity due to the benzene backbone.

The compound was previously available as a 98% pure product but has since been discontinued, likely due to challenges in stability or application-specific limitations .

Eigenschaften

IUPAC Name |

1-(3-chloroprop-1-ynyl)-3-(2-methoxyethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c1-14-8-9-15-12-6-2-4-11(10-12)5-3-7-13/h2,4,6,10H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLLCMRKLIIDEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC(=C1)C#CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178779-15-1 | |

| Record name | 1-(3-chloroprop-1-yn-1-yl)-3-(2-methoxyethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloroprop-1-yn-1-yl)-3-(2-methoxyethoxy)benzene typically involves the following steps:

Starting Materials: The synthesis begins with benzene, which is then functionalized with a 3-chloroprop-1-yn-1-yl group and a 2-methoxyethoxy group.

Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and the presence of catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Chloroprop-1-yn-1-yl)-3-(2-methoxyethoxy)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of different derivatives.

Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

Medicine: Its unique structure could be explored for therapeutic applications.

Industry: The compound might be used in the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action of 1-(3-Chloroprop-1-yn-1-yl)-3-(2-methoxyethoxy)benzene would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and processes.

Vergleich Mit ähnlichen Verbindungen

(3-Chloro-1-methoxypropyl)benzene (CAS: Not explicitly provided)

Structural Differences :

- Replaces the propargyl chloride group with a saturated 3-chloro-1-methoxypropyl chain.

- Lacks the alkyne bond, reducing strain and reactivity.

1-(4-Chlorophenoxy)-3-((2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy)methyl)benzene (Flufenprox)

Structural Differences :

- Contains a trifluoropropoxymethyl group and a 4-chlorophenoxy substituent.

- Features fluorine atoms, enhancing lipid solubility and metabolic resistance.

Functional Implications :

- Fluorination increases hydrophobicity and resistance to enzymatic degradation, making it suitable for pesticidal applications (e.g., flufenprox).

1-(2-Chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol

Structural Differences :

- Includes a dimethylamino alcohol moiety and a 2-chlorophenyl group.

- The amino alcohol enhances polarity and hydrogen-bonding capacity.

Functional Implications :

Long-Chain Alkylbenzenes (e.g., 3-Phenyldodecane)

Structural Differences :

- Feature extended alkyl chains (e.g., dodecane) attached to benzene.

Functional Implications :

- High hydrophobicity makes these compounds useful as surfactants or lubricants.

- The target compound’s ether and propargyl groups confer moderate polarity, enabling applications in organic synthesis rather than industrial lubrication .

Key Comparative Data

| Property | 1-(3-Chloroprop-1-yn-1-yl)-3-(2-methoxyethoxy)benzene | (3-Chloro-1-methoxypropyl)benzene | Flufenprox | 1-(2-Chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol |

|---|---|---|---|---|

| Reactivity | High (alkyne bond, Cl) | Moderate (Cl) | Low (fluorinated ether) | Moderate (amino alcohol) |

| Solubility | Moderate (polar aprotic solvents) | Low to moderate | Low (fluorinated) | High (polar solvents) |

| Bioactivity Potential | Limited (discontinued) | Unreported | High (pesticidal) | Moderate (pharmacological) |

| Stability | Low (reactive alkyne) | High | High (fluorine-enhanced) | Moderate |

Biologische Aktivität

1-(3-Chloroprop-1-yn-1-yl)-3-(2-methoxyethoxy)benzene, a compound with potential therapeutic applications, is characterized by its unique molecular structure and functional groups. Understanding its biological activity is crucial for evaluating its pharmacological potential.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃ClO₂

- Molecular Weight : 224.68 g/mol

- CAS Number : 3355-31-5

The compound features a chloropropynyl group and a methoxyethoxy substituent, which may influence its interaction with biological systems.

Biological Activity Overview

Research on similar compounds suggests that this compound may exhibit various biological activities, including:

- Anticancer Properties : Compounds with similar structures have shown effectiveness in inhibiting cancer cell proliferation. For instance, triazene derivatives have been noted for their metabolic activation leading to cytotoxic effects against cancer cells .

- Antimicrobial Activity : The presence of halogenated groups often enhances the antimicrobial properties of organic compounds. The chloropropynyl moiety may contribute to this effect, as seen in other halogenated aromatic compounds .

The biological activity of this compound could be attributed to several mechanisms:

- Metabolic Activation : Similar compounds undergo metabolic conversion that activates their cytotoxic properties. For example, the oxidative metabolism of related triazene compounds has been linked to the generation of reactive intermediates that can alkylate DNA, leading to cell death .

- Interaction with Cellular Targets : The methoxyethoxy group may facilitate the compound's solubility and permeability, enhancing its ability to interact with cellular targets such as enzymes or receptors involved in cancer progression or microbial resistance.

Case Studies and Research Findings

A review of literature reveals several studies relevant to the biological activity of structurally related compounds:

These findings suggest that this compound may share similar biological effects.

Toxicity and Safety Profile

The safety profile of halogenated compounds often raises concerns due to potential mutagenic effects. For instance, chloroacetaldehyde, a metabolite from related compounds, is known to be a mutagenic agent . Therefore, thorough toxicological assessments are essential for evaluating the safety of this compound for therapeutic use.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Chloroprop-1-yn-1-yl)-3-(2-methoxyethoxy)benzene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cross-coupling reactions. For example, palladium-catalyzed coupling of halogenated aryl ethers with propargyl chlorides is a key approach. A protocol similar to EP 4 374 877 A2 describes using palladium acetate (II), cesium carbonate, and 1,4-dioxane under nitrogen at 100°C, achieving ~74% yield after column chromatography . Optimizing solvent (e.g., toluene vs. dioxane) and base (e.g., K₂CO₃ vs. Cs₂CO₃) can enhance efficiency.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodology : Single-crystal X-ray diffraction (using SHELX programs for refinement ), NMR (¹H/¹³C), and high-resolution mass spectrometry (HRMS) are standard. For example, ¹H NMR can resolve the methoxyethoxy (δ 3.3–4.1 ppm) and propargyl chloride (δ 2.8–3.1 ppm) groups. LCMS (e.g., m/z 334 [M-H]⁻ as in ) and FT-IR (C≡C stretch ~2100 cm⁻¹) further confirm purity.

Q. What safety precautions are necessary when handling this compound in the lab?

- Methodology : Use PPE (nitrile gloves, safety glasses) and work in a fume hood due to potential toxicity of propargyl chlorides. Refer to SDS guidelines for similar aryl ethers, which recommend avoiding skin contact and inhalation . Spill protocols include neutralization with sodium bicarbonate and disposal via hazardous waste channels.

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

- Methodology : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to distinguish overlapping signals (e.g., methoxyethoxy vs. aryl protons). If crystallographic data (via SHELXL ) conflicts with NMR, re-examine sample purity or consider dynamic effects (e.g., rotamers). Computational tools (DFT for NMR chemical shift prediction) can aid interpretation .

Q. What strategies improve regioselectivity in propargylation reactions for derivatives of this compound?

- Methodology : Modify catalysts (e.g., CuI for Sonogashira coupling) or use directing groups (e.g., ortho-methoxy to steer propargyl attachment). highlights base selection (K₂CO₃ vs. stronger bases) as critical for minimizing side reactions like alkyne oligomerization. Solvent polarity (e.g., DMF for polar intermediates) may also enhance selectivity .

Q. How do steric and electronic effects of the 2-methoxyethoxy group influence reactivity in cross-coupling reactions?

- Methodology : The electron-donating methoxyethoxy group activates the aryl ring toward electrophilic substitution but may sterically hinder coupling at the ortho position. Comparative studies with simpler aryl ethers (e.g., 3-methoxybenzene) can isolate electronic vs. steric contributions. Kinetic monitoring (via in-situ IR) quantifies reaction rates under varying conditions .

Q. What computational models are effective for predicting the compound’s stability under thermal or oxidative conditions?

- Methodology : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for the propargyl-Cl and ether linkages to predict degradation pathways. Molecular dynamics simulations (e.g., in Gaussian or ORCA) model solvent effects on stability. Experimental TGA/DSC data validate computational predictions .

Data Contradiction and Optimization

Q. How should researchers address low yields in scaled-up syntheses of this compound?

- Methodology : Identify bottlenecks via reaction profiling (e.g., inline NMR or HPLC). Catalytic deactivation (e.g., Pd aggregation) in large batches may require ligand optimization (e.g., biphenylphosphines as in ). Continuous-flow reactors improve heat/mass transfer for exothermic steps like propargyl chloride addition .

Q. Why might HPLC purity assays conflict with NMR data, and how is this resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.